2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” has a molecular weight of 173.22 and is a liquid at room temperature . Another related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
Synthesis Analysis
The synthesis of “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” involves a hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Scientific Research Applications
Pharmacological Potential
- Antipsychotic Properties : Compounds structurally similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, like 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated potential antipsychotic properties. For instance, certain derivatives reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, unlike typical antipsychotic drugs. This suggests a novel mechanism of action for antipsychotic effects (Wise et al., 1987).
Anti-Inflammatory Activity
- Potential Anti-Inflammatory Effects : Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which have structural similarities, have shown significant anti-inflammatory activity in synthesized compounds. This indicates the potential for development into anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antioxidant Properties
- Antioxidant Capabilities : Studies on pyrazole-acetamide derivatives have revealed significant antioxidant activity. This is determined using various in vitro methods like DPPH, ABTS, and FRAP assays. These findings suggest a possible application in combating oxidative stress-related conditions (Chkirate et al., 2019).
Biological Activity
- Bioactive Properties : Research involving similar compounds, such as 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has shown moderate herbicidal and fungicidal activities. This suggests potential uses in agricultural or horticultural applications (Hu Jingqian et al., 2016).
Conformational Analysis
- Structural Analysis : Studies on similar compounds have focused on their molecular conformations and hydrogen bonding. This research is crucial for understanding the bioactive conformation of such molecules, which can guide the design of more effective therapeutic agents (Narayana et al., 2016).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)10-15(20)17-7-8-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQOARVOHSVCFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCOC2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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